Shepherdin

Descripción

Propiedades

IUPAC Name |

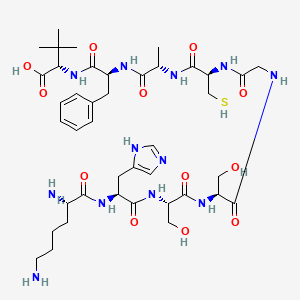

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64N12O12S/c1-22(33(57)49-26(14-23-10-6-5-7-11-23)37(61)53-32(40(64)65)41(2,3)4)47-39(63)30(20-66)48-31(56)17-45-35(59)28(18-54)51-38(62)29(19-55)52-36(60)27(15-24-16-44-21-46-24)50-34(58)25(43)12-8-9-13-42/h5-7,10-11,16,21-22,25-30,32,54-55,66H,8-9,12-15,17-20,42-43H2,1-4H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,64,65)/t22-,25-,26-,27-,28-,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBANOGLOZZLEEW-AJLKJCTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)C(C)(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)C(C)(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64N12O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661626 | |

| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861224-28-4 | |

| Record name | shepherdin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Structure of Shepherdin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the chemical structure and properties of Shepherdin, a peptidomimetic antagonist targeting the Hsp90-Survivin protein complex, which has demonstrated significant potential in anticancer research. This guide consolidates structural information, physicochemical properties, and relevant identifiers to serve as a foundational resource for ongoing and future research and development efforts.

Introduction

This compound is a synthetic peptide that has garnered interest in the field of oncology for its role as an antagonist of the Heat shock protein 90 (Hsp90) and Survivin complex.[1][2][3] The disruption of this interaction is a promising strategy for inducing apoptosis in cancer cells. This guide focuses on the fundamental chemical characteristics of this compound, providing a technical foundation for researchers.

Chemical Structure and Identification

This compound is a peptide composed of a specific sequence of amino acids. The most commonly cited form is a nonapeptide, corresponding to the amino acid fragment 79-87 of a larger protein.[1][2][3]

2.1. Amino Acid Sequence

The primary structure of this compound (79-87) is composed of nine amino acids:[1][2][3]

-

Three-Letter Code: H-Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu-OH

-

One-Letter Code: KHSSGCAFL

A variant structure has also been reported, which incorporates a tert-butyl-glycine at the C-terminus: H-Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Gly(tBu)-OH.[4]

2.2. Systematic Name and Identifiers

The systematic IUPAC name for the primary this compound peptide is (2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid.[4]

For ease of reference and database searches, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 861224-28-4[1][3][4] |

| PubChem CID | 45028213[4] |

| Synonyms | This compound, this compound 79-87, NSC-741765[4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This quantitative data is essential for experimental design, including solubility and dosage calculations.

| Property | Value | Source |

| Molecular Formula | C41H64N12O12S | [4] |

| Molecular Weight | 949.1 g/mol | [4] |

| Exact Mass | 948.44873670 Da | [4] |

Structural Representation

To visualize the connectivity of the amino acid residues in this compound, the following diagram illustrates its linear sequence.

Experimental Protocols

While specific experimental protocols for the synthesis and application of this compound can vary, a general methodology for peptide synthesis is outlined below.

5.1. Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis.

Workflow for SPPS of this compound:

Methodology:

-

Resin Preparation: The C-terminal amino acid (Leucine) is attached to a solid support resin.

-

Deprotection: The N-terminal protecting group (commonly Fmoc) is removed.

-

Coupling: The next amino acid in the sequence (Phenylalanine), with its N-terminus protected, is activated and coupled to the free N-terminus of the growing peptide chain.

-

Washing: Excess reagents are washed away.

-

Iteration: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.

-

Cleavage: Once the full peptide is synthesized, it is cleaved from the resin support.

-

Purification and Analysis: The crude peptide is purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity and purity are confirmed by Mass Spectrometry.

Conclusion

This technical guide provides a foundational understanding of the chemical structure of this compound. The detailed information on its amino acid sequence, chemical identifiers, and physicochemical properties is intended to support researchers in their investigations into the therapeutic potential of this Hsp90-Survivin antagonist. The provided diagrams and experimental workflow offer a visual and procedural context for the synthesis and study of this important molecule.

References

The Core Mechanism of Shepherdin: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanism of Shepherdin, a novel peptidomimetic anticancer agent. Designed for researchers, scientists, and drug development professionals, this document details this compound's mode of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its impact on critical signaling pathways within cancer cells.

Executive Summary

This compound is a rationally designed, cell-permeable peptidomimetic that functions as a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] By targeting the ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the destabilization and subsequent degradation of numerous client proteins essential for tumor cell survival and proliferation.[1][2][3] This targeted disruption induces massive apoptotic and non-apoptotic cell death in a broad range of cancer cells while exhibiting minimal toxicity to normal cells.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in vivo, highlighting its potential as a promising candidate for targeted cancer therapy.[1][2][4]

Molecular Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of ATP binding to the N-terminal domain of HSP90.[4][5] This action disrupts the HSP90 chaperone cycle, which is critical for the conformational maturation and stability of a multitude of oncogenic client proteins.[1][2][3] Unlike some other HSP90 inhibitors, this compound's unique mode of interaction with the ATP pocket does not induce the expression of the pro-survival chaperone Hsp70 in certain cancer types like acute myeloid leukemia (AML).[4][6]

Dual Targeting of Cytosolic and Mitochondrial HSP90

A key feature of this compound is its ability to permeate mitochondria and inhibit the mitochondrial HSP90 isoform, TRAP1.[7] This dual targeting of both cytosolic and mitochondrial HSP90 pools leads to a global disruption of chaperone networks within the cancer cell.[8] The inhibition of mitochondrial HSP90 contributes to the rapid collapse of mitochondrial integrity, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c, potent triggers of apoptosis.[7][8]

Downstream Cellular Effects

The inhibition of HSP90 by this compound initiates a cascade of downstream events that collectively contribute to its potent anticancer activity:

-

Destabilization of HSP90 Client Proteins: this compound treatment leads to the degradation of a wide array of HSP90 client proteins that are critical for cancer cell signaling and survival. These include:

-

Induction of Apoptosis: By destabilizing anti-apoptotic proteins and promoting the release of cytochrome c, this compound potently induces the intrinsic pathway of apoptosis.[2][8] This is evidenced by the activation of caspases and DNA fragmentation.[2][10]

-

Induction of Non-Apoptotic Cell Death: Alongside apoptosis, this compound also triggers non-apoptotic cell death pathways, characterized by a rapid loss of plasma membrane integrity.[2]

-

Induction of Autophagy: In glioblastoma cells, this compound has been shown to induce autophagy, a cellular process of self-digestion that can lead to cell death.[8][9]

-

Inhibition of Telomerase Activity: this compound has been demonstrated to abrogate the HSP90-dependent telomerase activity, which is crucial for the immortal phenotype of cancer cells.[2]

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects across a variety of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Acute Myeloid Leukemia (AML) cell lines | Acute Myeloid Leukemia | 24-35 | [4][5] |

| Prostate Carcinoma (PC3) | Prostate Cancer | Not explicitly stated, but concentration-dependent loss of viability shown | [2] |

| Prostate Carcinoma (DU145) | Prostate Cancer | Not explicitly stated, but concentration-dependent loss of viability shown | [2] |

| HeLa | Cervical Cancer | Not explicitly stated, but concentration-dependent loss of viability shown | [2] |

| Glioblastoma cell lines | Glioblastoma | 50-100 (concentration range for observed effects) | [8][9] |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or a scrambled peptide control for the desired duration (e.g., 12, 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the induction of apoptosis and necrosis by this compound.

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Western Blotting for HSP90 Client Protein Degradation

This protocol is used to assess the effect of this compound on the protein levels of HSP90 clients.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against HSP90 client proteins (e.g., Akt, Survivin, CDK4) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

References

- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prodotto ritirato [iris.cnr.it]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Antileukemic activity of this compound and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ashpublications.org [ashpublications.org]

- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

The Disruption of the Hsp90-Survivin Complex by Shepherdin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular chaperone Heat shock protein 90 (Hsp90) is a critical regulator of cellular homeostasis, ensuring the proper folding and stability of a vast array of client proteins, many of which are integral to cancer cell proliferation and survival. One such client is survivin, a member of the inhibitor of apoptosis protein (IAP) family, which is overexpressed in most human cancers and plays a dual role in inhibiting apoptosis and regulating cell division. The Hsp90-survivin complex is crucial for maintaining survivin stability and function. Shepherdin, a cell-permeable peptidomimetic, has emerged as a targeted inhibitor of this critical interaction. This technical guide provides an in-depth analysis of the mechanism by which this compound disrupts the Hsp90-survivin complex, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: this compound as a Competitive Antagonist

This compound is rationally designed based on the binding interface between Hsp90 and survivin.[1][2] It functions as a potent antagonist by directly targeting the N-terminal ATP-binding pocket of Hsp90.[3][4] By occupying this pocket, this compound competitively inhibits the binding of ATP, a process essential for the chaperone's conformational cycle and its interaction with client proteins, including survivin.[3][4] This disruption leads to the destabilization and subsequent proteasomal degradation of survivin, thereby abrogating its anti-apoptotic function and inducing cell death in cancer cells.[4][5] Molecular dynamics simulations have revealed that this compound makes contact with key residues within the Hsp90 ATP pocket, including Ile-96, Asp-102, and Phe-138.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of this compound with Hsp90 and its effect on cancer cells.

Table 1: Binding Affinity of this compound and Related Peptides to Hsp90

| Peptide/Compound | Binding Affinity (Kd) | Method | Reference |

| This compound (Lys79-Leu87) | ~80 nM | Not Specified | [6] |

| Survivin Peptide (Lys79-Lys90) | 83.8 nM | Surface Plasmon Resonance | [4] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| This compound Variant | Cell Line | IC50 (50% cell death) | Exposure Time | Reference |

| This compound[79-83] | Acute Myeloid Leukemia (AML) types | 24-35 µM | 30 minutes | [3] |

| This compound | Retinoblastoma (Y79, Weri Rb1) | 0.42 µg/ml | 4 hours (under serum starvation) | [7] |

Signaling Pathways and Experimental Workflows

Hsp90-Survivin Signaling Pathway Disruption by this compound

The interaction between Hsp90 and survivin is crucial for the stability of survivin, which in turn inhibits apoptosis by blocking caspase activation. This compound disrupts this interaction, leading to survivin degradation and the activation of the apoptotic cascade. Furthermore, the destabilization of Hsp90 affects other client proteins involved in cell survival, such as Akt.

Caption: Disruption of Hsp90-survivin signaling by this compound.

Experimental Workflow for Assessing this compound Activity

A typical workflow to evaluate the efficacy of this compound involves a series of in vitro experiments to confirm its mechanism of action and cytotoxic effects.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Hsp90-Survivin Interaction Disruption

This protocol is designed to qualitatively assess the disruption of the Hsp90-survivin complex in cells treated with this compound.

Materials:

-

Cancer cell line known to express Hsp90 and survivin (e.g., HeLa, MCF-7)

-

This compound and a scrambled peptide control

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Antibody against Hsp90 for immunoprecipitation

-

Antibody against survivin for Western blotting

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Standard Western blotting reagents and equipment

Protocol:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or scrambled peptide for the indicated time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Preparation: Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-Hsp90 antibody and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer, boil for 5-10 minutes, and centrifuge to collect the supernatant containing the immunoprecipitated proteins.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-survivin antibody to detect the co-immunoprecipitated survivin. A decrease in the survivin band in the this compound-treated sample compared to the control indicates disruption of the Hsp90-survivin complex.

ELISA-based Competition Assay

This assay quantitatively measures the ability of this compound to inhibit the binding of survivin to Hsp90 in vitro.

Materials:

-

Recombinant human Hsp90 protein

-

Recombinant human survivin protein

-

This compound and a scrambled peptide control

-

ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

-

Primary antibody against survivin

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Coating: Coat ELISA plate wells with recombinant Hsp90 (e.g., 100 ng/well) in coating buffer overnight at 4°C.

-

Washing and Blocking: Wash the wells three times with PBS-T. Block with blocking buffer for 2 hours at room temperature.

-

Competition Reaction: Wash the wells again. In a separate tube, pre-incubate a constant concentration of recombinant survivin with increasing concentrations of this compound or scrambled peptide for 1-2 hours at room temperature.

-

Binding: Add the pre-incubated survivin-Shepherdin mixtures to the Hsp90-coated wells and incubate for 2 hours at room temperature.

-

Detection: Wash the wells. Add the primary anti-survivin antibody and incubate for 1 hour. Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Development and Reading: Wash the wells. Add TMB substrate and incubate until color develops. Stop the reaction with stop solution and read the absorbance at 450 nm. A decrease in absorbance with increasing this compound concentration indicates inhibition of the Hsp90-survivin interaction.

Fluorescence Polarization (FP) Assay for this compound-Hsp90 Binding

This assay directly measures the binding of a fluorescently labeled this compound analog to Hsp90.

Materials:

-

Recombinant human Hsp90 protein

-

Fluorescently labeled this compound (e.g., FITC-Shepherdin)

-

Unlabeled this compound (for competition)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 2 mM DTT, 0.01% Triton X-100)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Assay Setup: In the wells of a 384-well plate, add a constant concentration of fluorescently labeled this compound.

-

Titration: Add increasing concentrations of recombinant Hsp90 to the wells.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization. An increase in polarization indicates binding of the labeled this compound to the larger Hsp90 protein.

-

Competition Assay (optional): To determine the binding affinity of unlabeled this compound, perform a competition experiment. Use a fixed concentration of Hsp90 and labeled this compound (that gives a significant polarization signal) and add increasing concentrations of unlabeled this compound. A decrease in polarization indicates displacement of the labeled peptide. The IC50 can be determined and used to calculate the Ki.

Conclusion

This compound represents a promising class of targeted anticancer agents that function by disrupting the critical interaction between Hsp90 and its client protein survivin. By competitively binding to the ATP pocket of Hsp90, this compound leads to the destabilization and degradation of survivin, ultimately triggering apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop this compound and other inhibitors of the Hsp90-survivin complex. The detailed methodologies and visual representations of the underlying pathways are intended to facilitate the design and execution of experiments aimed at advancing our understanding of this important therapeutic target.

References

- 1. rsc.org [rsc.org]

- 2. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antileukemic activity of this compound and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of survivin function by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of survivin function by Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting HSP90/Survivin using a cell permeable structure based peptido-mimetic this compound in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Shepherdin in the Inhibition of Hsp90 ATPase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Its ATPase activity is essential for its chaperone cycle, making it a prime target for cancer therapy. Shepherdin, a cell-permeable peptidomimetic derived from the Hsp90-binding domain of survivin, has emerged as a novel inhibitor of Hsp90. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibition of Hsp90's ATPase activity. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins.[1] These client proteins are involved in various cellular processes, including signal transduction, cell cycle control, and apoptosis.[2] Many Hsp90 client proteins are oncoproteins, such as Akt, Raf-1, and survivin, making Hsp90 a key target in cancer drug development.[3]

The chaperone function of Hsp90 is intrinsically linked to its ATPase activity. The binding and hydrolysis of ATP drive a cycle of conformational changes in Hsp90, which are necessary for the proper folding and release of its client proteins.[2][4] Inhibition of this ATPase activity leads to the misfolding and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[5]

This compound is a novel, engineered peptidomimetic modeled on the binding interface between Hsp90 and survivin, an anti-apoptotic protein overexpressed in many cancers.[6] This guide delves into the technical aspects of this compound's role as an Hsp90 ATPase inhibitor, providing a valuable resource for its study and potential therapeutic development.

Mechanism of Action: this compound as an Hsp90 ATPase Inhibitor

This compound functions as a competitive inhibitor of ATP binding to the N-terminal domain of Hsp90.[7] By occupying the ATP-binding pocket, this compound prevents the conformational changes required for Hsp90's chaperone activity, leading to the destabilization and degradation of its client proteins.[7][8]

Molecular dynamics simulations have revealed that this compound makes extensive contact with the ATP pocket of Hsp90, interacting with key residues such as Ile-96, Asp-102, and Phe-138.[6][7] This binding competitively inhibits the formation of the survivin-Hsp90 complex and disrupts the chaperone's ATPase cycle.[6]

The consequences of Hsp90 inhibition by this compound are manifold, including the induction of apoptosis and the disruption of mitochondrial function.[6][7] Notably, this compound has been shown to induce rapid and complete cell death in various cancer cell lines, including acute myeloid leukemia (AML) and glioblastoma, while having minimal effect on normal cells.[6][7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Cell Line/System | Value | Reference |

| Concentration for 50% Cell Death (EC50) | Acute Myeloid Leukemia (AML) cells | 24–35 μM | [6] |

| Tumor Growth Inhibition | AML Xenograft Tumors in mice | Treated group mean tumor volume: 232 mm³ (vs. 1698 mm³ in control) | [6] |

Note: While this compound is established as an Hsp90 ATPase inhibitor, specific IC50 values for the direct inhibition of ATPase activity were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and Hsp90.

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hsp90.

Materials:

-

Recombinant human Hsp90 protein

-

This compound (or other inhibitors)

-

ATP solution

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

Malachite Green Reagent

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Phosphate Standard Curve:

-

Prepare serial dilutions of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).

-

Add 80 µL of each standard dilution to separate wells of the 96-well plate.

-

Add 20 µL of Malachite Green reagent to each well.

-

Incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at 620 nm.

-

Plot absorbance versus phosphate concentration to generate the standard curve.

-

-

Hsp90 ATPase Inhibition Assay:

-

Prepare a reaction mixture containing assay buffer, recombinant Hsp90 (e.g., 2-5 µM), and varying concentrations of this compound (e.g., 0.1 to 100 µM). Include a no-inhibitor control.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of, for example, 1 mM. The final reaction volume is typically 50 µL.

-

Incubate at 37°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 20 µL of 0.5 M EDTA.

-

Add 150 µL of Malachite Green reagent to each well and incubate for 15-20 minutes at room temperature.

-

Measure the absorbance at 620 nm.

-

Use the phosphate standard curve to determine the amount of Pi released.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Western Blotting for Hsp90 Client Protein Degradation

This protocol allows for the qualitative and semi-quantitative assessment of Hsp90 client protein levels following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, survivin, CDK-6) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of client proteins.[9]

-

Mitochondrial Membrane Potential Assay

This assay measures changes in the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.

Materials:

-

Cancer cell line of interest

-

This compound

-

JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)

-

FCCP or CCCP (positive controls for mitochondrial depolarization)

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Protocol (using JC-1):

-

Cell Treatment:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control (FCCP or CCCP).

-

-

Staining:

-

Remove the treatment medium and wash the cells with warm PBS.

-

Add the JC-1 staining solution (typically 1-10 µg/mL) to each well and incubate for 15-30 minutes at 37°C in the dark.

-

-

Data Acquisition:

-

Remove the staining solution and wash the cells with assay buffer.

-

Measure the fluorescence intensity. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers that emit green fluorescence (~530 nm).

-

The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

-

Signaling Pathways and Visualizations

This compound's inhibition of Hsp90's ATPase activity triggers a cascade of downstream events culminating in apoptosis. The degradation of key client proteins disrupts critical cell survival and proliferation pathways.

This compound-Hsp90 Interaction and Downstream Effects

Caption: this compound inhibits Hsp90, leading to apoptosis.

Experimental Workflow for Characterizing this compound

Caption: Workflow for this compound's characterization.

Conclusion

This compound represents a promising class of Hsp90 inhibitors with a distinct mechanism of action. By targeting the Hsp90 ATPase activity, this compound effectively induces the degradation of multiple oncoproteins, leading to cancer cell death. This technical guide provides a foundational resource for researchers and drug developers, offering key quantitative data, detailed experimental protocols, and a clear visualization of the underlying signaling pathways. Further investigation into the precise pharmacokinetics and pharmacodynamics of this compound will be crucial for its translation into a clinical setting. The methodologies and data presented herein should facilitate and guide these future studies.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Antileukemic activity of this compound and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A novel mode of action for COX‐2 inhibition: Targeting ATPase domain of HSP90 induces ubiquitin degradation of new client protein COX‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Signaling Pathways Affected by Shepherdin Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shepherdin is a novel, cell-permeable peptidomimetic designed to antagonize the interaction between heat shock protein 90 (Hsp90) and its client protein, survivin.[1][2] By engaging the ATP pocket of Hsp90, this compound triggers the destabilization and subsequent degradation of a multitude of Hsp90 client proteins, many of which are critical nodes in oncogenic signaling pathways.[1][3] This targeted disruption of pivotal cellular pathways culminates in potent and selective anti-tumor activity, inducing cell death through both apoptotic and non-apoptotic mechanisms.[2][3] This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and laboratory workflows involved.

Core Mechanism of Action: Hsp90 Inhibition

This compound functions as a direct inhibitor of Hsp90, a molecular chaperone essential for the conformational maturation and stability of numerous signaling proteins, referred to as Hsp90 "client proteins".[1][3] this compound makes extensive contact with the ATP-binding pocket of Hsp90, which prevents the chaperone from fulfilling its function.[1] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, effectively dismantling the signaling networks that drive cancer cell proliferation, survival, and adaptation.[1][2]

Diagram: this compound's Core Mechanism of Action

Caption: this compound binds to the Hsp90 ATP pocket, inhibiting its function.

Key Signaling Pathways Modulated by this compound

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Akt, a serine/threonine kinase, is a well-established Hsp90 client protein. This compound treatment leads to the degradation of both total and phosphorylated Akt, thereby inhibiting downstream signaling.

Diagram: this compound's Effect on the PI3K/Akt Pathway

Caption: this compound inhibits Hsp90, leading to Akt degradation and pathway inactivation.

Apoptosis Pathways

This compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. By destabilizing anti-apoptotic proteins like survivin and Bcl-2, and promoting mitochondrial dysfunction, this compound tips the cellular balance towards programmed cell death.

This compound's ability to permeate mitochondria and inhibit mitochondrial Hsp90 (TRAP1) leads to mitochondrial permeability transition (MPT), the collapse of mitochondrial membrane potential, and the release of cytochrome c into the cytosol. This initiates the caspase cascade, leading to apoptosis.

Diagram: this compound's Impact on the Intrinsic Apoptosis Pathway

Caption: this compound induces mitochondrial-mediated apoptosis.

This compound treatment leads to the downregulation of key anti-apoptotic proteins that are Hsp90 clients, including survivin and Bcl-2, further promoting apoptosis.

Autophagy Pathway

In addition to apoptosis, this compound has been shown to induce autophagy, a cellular self-degradation process. This is evidenced by the decreased expression of Beclin-1 and the conversion of LC3-I to its lipidated form, LC3-II, which is incorporated into autophagosome membranes.

Diagram: this compound-Induced Autophagy

Caption: this compound's impact on key markers of autophagy.

Cell Cycle Regulation

This compound disrupts cell cycle progression by targeting key regulatory proteins that are dependent on Hsp90 for their stability and function. Notably, the degradation of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6 leads to cell cycle arrest.

Diagram: this compound's Effect on the Cell Cycle

Caption: this compound induces cell cycle arrest by degrading CDK4/6.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on various cellular parameters.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various AML types | Acute Myeloid Leukemia | 24-35 | [4] |

| PC3 | Prostate Carcinoma | Not specified | [2] |

| DU145 | Prostate Carcinoma | Not specified | [2] |

| HeLa | Cervical Cancer | Not specified | [2] |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: Effect of this compound on Hsp90 Client Protein Levels

| Client Protein | Cell Line | This compound Concentration | Effect | Reference |

| Survivin | PC3 | Not specified | Loss of expression | [2] |

| Akt | PC3 | Not specified | Loss of expression | [2] |

| Phospho-Akt (Ser473) | U87 | 50-100 µmol/L | Concentration-dependent degradation | |

| XIAP | U87 | 50-100 µmol/L | Concentration-dependent degradation | |

| Bcl-2 | U87 | 50-100 µmol/L | Concentration-dependent degradation | |

| CDK4 | PC3 | Not specified | Loss of expression | [2] |

| CDK6 | PC3 | Not specified | Loss of expression | [2] |

Note: Quantitative densitometry from western blots would be required for precise percentage reduction values.

Detailed Experimental Protocols

Western Blot Analysis of Hsp90 Client Proteins

This protocol describes the detection of changes in Hsp90 client protein levels following this compound treatment.

Diagram: Western Blot Workflow

Caption: Standard workflow for Western blot analysis.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, survivin, CDK4) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with an Hsp90-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities relative to the loading control.

Immunoprecipitation of Hsp90-Client Protein Complexes

This protocol is for assessing the interaction between Hsp90 and its client proteins.

Procedure:

-

Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., Hsp90 or a client protein) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads multiple times to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with a range of this compound concentrations for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm).

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure DNA content.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-cancer effects by targeting the central cellular chaperone, Hsp90. This leads to the simultaneous disruption of multiple critical signaling pathways, including the PI3K/Akt pathway, apoptosis, autophagy, and cell cycle regulation. The multifaceted mechanism of action of this compound underscores the potential of Hsp90 inhibition as a robust strategy in cancer therapy. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate molecular consequences of this compound treatment and to explore its therapeutic potential in various cancer models.

References

The Impact of Shepherdin on Hsp90 Client Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Shepherdin, a cell- and mitochondria-permeable peptidomimetic, has emerged as a potent inhibitor of Heat Shock Protein 90 (Hsp90). By targeting the ATP-binding pocket of Hsp90, this compound disrupts its critical chaperone functions, leading to the destabilization and subsequent degradation of a multitude of Hsp90 client proteins. Many of these client proteins are key regulators of cell growth, proliferation, and survival, and their degradation upon this compound treatment triggers apoptotic and autophagic cell death in cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on Hsp90 client protein degradation. It includes a summary of quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key signaling pathways and experimental workflows.

This compound's Mechanism of Action

This compound's primary mode of action is the competitive inhibition of ATP binding to the N-terminal domain of Hsp90.[1][2] This inhibition locks Hsp90 in a conformation that is incompetent for client protein maturation and stabilization.[1] Consequently, a wide range of Hsp90 client proteins, many of which are oncoproteins, are targeted for degradation, primarily through the ubiquitin-proteasome pathway.[2][3] This targeted degradation of multiple survival-promoting proteins simultaneously contributes to this compound's potent anti-cancer activity.[4]

A key feature of this compound is its ability to penetrate both the plasma and mitochondrial membranes, allowing it to inhibit both cytosolic and mitochondrial Hsp90 paralogs.[4] This dual-compartmental inhibition leads to a collapse of mitochondrial integrity, further contributing to its cytotoxic effects.[4] Notably, this compound's activity can be independent of the p53 and PTEN tumor suppressor pathways, and it does not typically induce the expression of the pro-survival chaperone Hsp70, a common resistance mechanism associated with other Hsp90 inhibitors.

Quantitative Analysis of Hsp90 Client Protein Degradation

This compound induces a concentration- and time-dependent degradation of various Hsp90 client proteins. The following tables summarize the quantitative effects observed in different cancer cell lines.

Table 1: Concentration-Dependent Degradation of Hsp90 Client Proteins in U87 Glioblastoma Cells

| Client Protein | This compound Concentration (µmol/L) | Relative Protein Level (% of Control) |

| Akt | 50 | Decreased |

| 100 | Significantly Decreased | |

| p-Akt (Ser473) | 50 | Decreased |

| 100 | Significantly Decreased | |

| XIAP | 50 | Decreased |

| 100 | Significantly Decreased | |

| Survivin | 50 | Decreased |

| 100 | Significantly Decreased | |

| Bcl-2 | 50 | Decreased |

| 100 | Significantly Decreased |

Data is qualitatively derived from Western blot images presented in scientific literature.[4]

Table 2: Degradation of Hsp90 Client Proteins in HL-60 Acute Myeloid Leukemia Cells

| Client Protein | This compound Concentration (µM) | Treatment Duration | Outcome |

| Survivin | 20 | Overnight | Nearly complete loss of expression |

| Akt | 20 | Overnight | Nearly complete loss of expression |

| CDK-6 | 20 | Overnight | Nearly complete loss of expression |

| Akt | 20 | 30 minutes | Initial loss of expression observed |

Data derived from published experimental results.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on Hsp90 client protein degradation.

Western Blot Analysis of Hsp90 Client Protein Levels

This protocol allows for the semi-quantitative analysis of changes in protein levels in response to this compound treatment.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., U87 MG, HL-60)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, survivin, XIAP, Bcl-2, CDK-6) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) to Assess this compound's Effect on Hsp90-Client Protein Interaction

This protocol determines if this compound disrupts the interaction between Hsp90 and its client proteins.

Materials:

-

This compound-treated and control cell lysates (prepared as for Western blotting)

-

Primary antibody against Hsp90 or a specific client protein

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Pre-clearing Lysates: Incubate cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein of interest.

In Vivo Ubiquitination Assay

This assay determines if the degradation of Hsp90 client proteins upon this compound treatment is mediated by the ubiquitin-proteasome system.

Materials:

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cells transfected with His-tagged ubiquitin and a plasmid for the client protein of interest

-

Denaturing lysis buffer (containing SDS)

-

Ni-NTA agarose beads

-

Wash buffers with increasing concentrations of imidazole

-

Elution buffer with a high concentration of imidazole

Procedure:

-

Cell Transfection and Treatment: Transfect cells with plasmids encoding His-tagged ubiquitin and the target client protein. Treat the cells with this compound in the presence or absence of a proteasome inhibitor (MG132).

-

Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.

-

Purification of Ubiquitinated Proteins: Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the ubiquitinated proteins with a high-imidazole buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the client protein of interest. An increase in the ubiquitinated form of the client protein in this compound-treated cells would indicate its degradation is ubiquitin-dependent.

Pulse-Chase Analysis of Protein Stability

This method directly measures the half-life of a specific Hsp90 client protein in the presence and absence of this compound.

Materials:

-

This compound

-

[³⁵S]methionine/cysteine labeling medium

-

Chase medium (complete medium with excess unlabeled methionine and cysteine)

-

Cell lysis buffer

-

Antibody against the client protein of interest for immunoprecipitation

Procedure:

-

Pulse Labeling: Starve cells of methionine and cysteine, then incubate them with [³⁵S]methionine/cysteine labeling medium for a short period (the "pulse") to label newly synthesized proteins.

-

Chase: Remove the labeling medium and incubate the cells in chase medium containing an excess of unlabeled amino acids. At various time points during the chase, treat one set of cells with this compound and another with a vehicle control.

-

Immunoprecipitation: At each time point, lyse the cells and immunoprecipitate the client protein of interest.

-

SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled protein by autoradiography.

-

Quantification: Quantify the band intensity at each time point to determine the rate of protein degradation and calculate the protein's half-life. A shorter half-life in this compound-treated cells indicates accelerated degradation.

Visualizations

Signaling Pathway

Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.

Experimental Workflow: Western Blot Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Origins and Function of Shepherdin

This technical guide provides a comprehensive overview of the rationally designed peptidomimetic, Shepherdin. It is intended for researchers, scientists, and drug development professionals interested in novel anticancer agents and the targeting of chaperone-client protein interactions. This document details the origins of the name "this compound," its mechanism of action, relevant quantitative data, detailed experimental protocols, and a visualization of its signaling pathway.

Introduction and the Origin of the Name "this compound"

This compound is a novel, cell-permeable peptidomimetic engineered as a potential anticancer agent.[1] Its name is derived from the function of its primary target, the molecular chaperone Heat shock protein 90 (Hsp90). Chaperone proteins are responsible for "shepherding" client proteins, ensuring their correct folding, stability, and function within the cell. The name "this compound" is a metaphorical reference to its ability to interfere with this "shepherding" process, specifically the interaction between Hsp90 and one of its key client proteins, survivin.

Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins and is crucial for cell division and survival, particularly in cancer cells where it is often overexpressed.[1] By disrupting the Hsp90-survivin complex, this compound leads to the destabilization and subsequent degradation of survivin, thereby promoting apoptosis (programmed cell death) in tumor cells.[1][2] The name, therefore, elegantly encapsulates the molecule's mechanism of action: it is a molecule that disrupts the cellular "shepherd."

This compound was rationally designed based on the amino acid sequence of the binding interface between survivin and Hsp90.[1] Specifically, it was modeled on the Lys-79 to Leu-87 region of survivin.[2] An optimized, shorter variant, this compound(79-83), containing the survivin sequence from residues 79 to 83 (KHSSG), has also been developed and shown to retain binding affinity to Hsp90.[3]

Mechanism of Action

This compound exhibits a dual-pronged mechanism of action against cancer cells:

-

Inhibition of the Hsp90-Survivin Interaction: this compound competitively binds to the ATP-binding pocket of Hsp90, a site crucial for its chaperone activity.[1][2] This binding event displaces survivin from the Hsp90 complex. The unbound survivin becomes unstable and is targeted for proteasomal degradation. The loss of survivin in cancer cells leads to the activation of apoptotic pathways.

-

General Disruption of Hsp90 Chaperone Function: By occupying the ATP-binding pocket of Hsp90, this compound inhibits its ATPase activity.[4] This enzymatic activity is essential for the proper functioning of Hsp90. As a result, other Hsp90 client proteins, many of which are oncoproteins critical for cancer cell growth and survival (e.g., Akt, Bcl2), are also destabilized and degraded.[5]

This multimodal activity, targeting both a specific client protein interaction and the general chaperone function of Hsp90, makes this compound a potent and selective anticancer agent.[1][5] It has been shown to induce massive death of tumor cells through both apoptotic and non-apoptotic mechanisms, while sparing normal cells.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Metric | Value | Reference |

| Glioblastoma (U87) | MTT Assay | IC50 | ~75 µmol/L | [5] |

| Acute Myeloid Leukemia (AML) | Xenograft Tumor Growth | Tumor Volume Reduction | ~86% | [3] |

| Gallbladder Carcinoma (GBC) | MTT Assay | Growth Inhibition | Significant | [2] |

Table 2: Binding Affinity of this compound Variants to Hsp90

| Peptide | Sequence | Binding to Hsp90 | Reference |

| This compound(79-87) | KHSSGCAFL | Saturable and Dose-Dependent | [3] |

| This compound(79-83) | KHSSG | Saturable and Dose-Dependent | [3] |

| Scrambled Control (79-87) | N/A | No Binding | [3] |

| Scrambled Control (79-83) | N/A | No Binding | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

4.1. Cell Viability Assessment (MTT Assay)

-

Objective: To determine the effect of this compound on the viability of cancer cells.

-

Methodology:

-

Cancer cells (e.g., glioblastoma, gallbladder carcinoma) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with increasing concentrations of this compound or a scrambled peptide control for a specified period (e.g., 3 hours).

-

Following incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

4.2. Apoptosis Analysis (Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cancer cells are treated with this compound or a control for a specified time (e.g., 16 hours).

-

Cells are harvested and washed with a binding buffer.

-

The cells are then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells) and propidium (B1200493) iodide (PI; a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

The stained cells are analyzed by multiparametric flow cytometry. The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) is determined.

-

4.3. Protein Expression Analysis (Western Blotting)

-

Objective: To assess the levels of Hsp90 client proteins (e.g., survivin, Akt) following this compound treatment.

-

Methodology:

-

Cancer cells are treated with this compound or a control.

-

The cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-survivin, anti-Akt, anti-p-Akt).

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the protein levels.

-

Visualizations

5.1. This compound's Mechanism of Action

Caption: this compound's dual mechanism targeting the Hsp90 chaperone system.

5.2. Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for evaluating this compound's anticancer effects.

References

- 1. Rational design of this compound, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adeno-associated virus mediated gene transfer of this compound inhibits gallbladder carcinoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A Bombesin-Shepherdin Radioconjugate Designed for Combined Extra- and Intracellular Targeting [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.psu.edu [pure.psu.edu]

The Impact of Shepherdin on Survivin Expression and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Shepherdin, a synthetic peptidomimetic, has emerged as a promising anti-cancer agent due to its targeted disruption of the interaction between Heat Shock Protein 90 (Hsp90) and its client protein, survivin. Survivin, a key member of the inhibitor of apoptosis (IAP) family, is overexpressed in many cancers and plays a crucial role in promoting cell survival and proliferation. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on survivin expression and function, and detailed protocols for key experimental procedures used to study this interaction.

Introduction to this compound and Survivin

Survivin is a bifunctional protein involved in both the inhibition of apoptosis and the regulation of mitosis. Its expression is highly upregulated in most human tumors while being virtually absent in terminally differentiated normal tissues, making it an attractive target for cancer therapy. The stability and function of survivin are critically dependent on its association with the molecular chaperone Hsp90.

This compound is a rationally designed, cell-permeable peptidomimetic that mimics the Hsp90-binding domain of survivin. By competitively binding to the ATP pocket of Hsp90, this compound disrupts the Hsp90-survivin complex, leading to the destabilization and subsequent proteasomal degradation of survivin. This, in turn, triggers apoptotic and non-apoptotic cell death in cancer cells, demonstrating a high degree of selectivity for tumor cells over normal tissues.[1]

Mechanism of Action: The this compound-Survivin-Hsp90 Axis

This compound's primary mechanism of action involves the targeted disruption of the Hsp90-survivin chaperone complex. This initiates a cascade of events leading to the degradation of survivin and other Hsp90 client proteins, ultimately resulting in cancer cell death.

References

A Deep Dive into the Structural Basis of Shepherdin's Interaction with Hsp90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and molecular interactions between the peptidomimetic Shepherdin and the molecular chaperone Heat shock protein 90 (Hsp90). This compound, derived from the Hsp90 client protein survivin, has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in tumor cells while sparing normal tissues.[1][2] This document details the quantitative binding characteristics, key interacting residues, and the experimental methodologies employed to elucidate this critical interaction for the advancement of novel drug discovery and development.

Quantitative Analysis of this compound-Hsp90 Binding

The interaction between this compound and Hsp90 has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). These studies have consistently demonstrated a high-affinity interaction, providing a solid foundation for its mechanism of action.

Table 1: Binding Affinity of this compound and its Variants to Hsp90

| Interacting Molecules | Technique | Binding Affinity (KD) | Reference |

| This compound - Hsp90 | Surface Plasmon Resonance (SPR) | 8.38 x 10-8 M (± 3.5 x 10-9 M) | [3] |

| This compound[79-87] - Hsp90 N-domain | ELISA | Saturable, dose-dependent binding | [4][5] |

| This compound[79-83] - Hsp90 N-domain | ELISA | Saturable, dose-dependent binding, similar to this compound[79-87] | [4][5] |

Table 2: Mutational Analysis of Hsp90 Residues Involved in this compound Binding

| Hsp90 Mutant (N-terminal Domain) | Effect on this compound Binding | Reference |

| N51 substitution | 20%–60% reduction | [3][6] |

| S52 substitution | 20%–60% reduction | [3][6] |

| D102 substitution | 20%–60% reduction | [3][6] |

| S113 substitution | 20%–60% reduction | [3][6] |

| D93 substitution | No effect | [3] |

Structural Insights into the Binding Interface

This compound interacts with the N-terminal domain of Hsp90, specifically within the ATP-binding pocket.[7][8] This binding competitively inhibits the ATPase activity of Hsp90, which is crucial for its chaperone function.[9][10] Molecular dynamics simulations and mutagenesis studies have identified key residues in both this compound and Hsp90 that are critical for this interaction.

This compound, and its retro-inverso analog this compound-RV, are predicted to adopt a β-hairpin conformation and make numerous hydrogen bonds with the ATP pocket of Hsp90.[3] Key interacting residues in Hsp90 include N51, S52, D102, and S113.[3] Notably, the interaction profile of this compound with the Hsp90 ATP pocket differs from that of the natural product inhibitor geldanamycin, suggesting a unique mode of inhibition.[10]

This compound-Hsp90 Interaction Pathway

Caption: Signaling pathway of this compound-mediated Hsp90 inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound-Hsp90 interaction.

SPR is utilized to measure the real-time binding kinetics and affinity between this compound and Hsp90.

Protocol:

-

Immobilization of Hsp90:

-

Recombinant human Hsp90α is dissolved in 10 mM sodium acetate, pH 5.0, at a concentration of 100 µg/mL.[2]

-

A research-grade CM5 sensor chip is activated using standard amine-coupling chemistry.

-

The Hsp90 solution is injected over the activated sensor surface at a flow rate of 5 µL/min to achieve an immobilization density of 8-12 kRU.[2]

-

Unreacted sites are blocked with ethanolamine.

-

A reference surface is prepared by blocking all carboxyl groups without ligand immobilization.

-

-

Binding Analysis:

-

This compound peptides are dissolved in 100% DMSO to create a stock solution, which is then diluted in PBS (10 mM NaH2PO4, 150 mM NaCl, pH 7.4) to a final DMSO concentration of 0.1%.[2]

-

A series of this compound concentrations, typically spanning 0.025–4 µM, are prepared by two-fold serial dilutions in the running buffer.[2]

-

Binding experiments are performed at 25°C with a flow rate of 50 µL/min.[2]

-

The association phase is monitored for 60 seconds, followed by a 250-second dissociation phase.[2]

-

The sensor chip surface is regenerated between cycles using an appropriate regeneration buffer.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a single-site bimolecular interaction model (A + B = AB) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).[2]

-

SPR Experimental Workflow

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. iris.unibas.it [iris.unibas.it]

- 3. iris.cnr.it [iris.cnr.it]

- 4. academic.oup.com [academic.oup.com]

- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 6. Prodotto ritirato [iris.cnr.it]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Dynamics Simulations of Hsp90 with an Eye to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Cell-Permeable Properties of Shepherdin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shepherdin is a peptidomimetic engineered to antagonize the interaction between Heat shock protein 90 (Hsp90) and its client protein, survivin. A key feature of this compound for its therapeutic potential is its ability to penetrate cell membranes to engage its intracellular target. This is achieved by conjugating the active peptide sequence to a cell-penetrating peptide (CPP), typically the helix III sequence from the Antennapedia homeodomain. This guide provides a detailed overview of the cell-permeable properties of this compound, summarizing key quantitative data, outlining experimental protocols for assessing cell uptake, and visualizing the critical signaling pathways it modulates.

Introduction to this compound